molecular formula C12H15N3 B1419149 1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine CAS No. 1157056-08-0

1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine

Cat. No.: B1419149
CAS No.: 1157056-08-0
M. Wt: 201.27 g/mol
InChI Key: VNMNNUSKIAXVAQ-UHFFFAOYSA-N
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Description

1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine is a chemical compound that features an imidazole ring substituted with a phenyl group at the 4-position and a propan-1-amine group at the 2-position. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the phenyl group and the propan-1-amine moiety enhances the compound’s potential for various chemical reactions and biological interactions.

Biochemical Analysis

Biochemical Properties

1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to receptors or interacting with intracellular signaling molecules. This can lead to changes in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to altered biochemical and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, potentially leading to changes in cellular function and behavior .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its overall effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as a substituted amine and a phenyl-substituted imidazole. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product.

    Cyclization Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: The phenyl group and the amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methyl-1H-imidazol-2-yl)propan-1-amine: Similar structure but with a methyl group instead of a phenyl group.

    1-(4-ethyl-1H-imidazol-2-yl)propan-1-amine: Similar structure but with an ethyl group instead of a phenyl group.

    1-(4-phenyl-1H-imidazol-2-yl)butan-1-amine: Similar structure but with a butan-1-amine group instead of a propan-1-amine group.

Uniqueness

1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the imidazole ring with the phenyl and propan-1-amine groups provides a versatile scaffold for the development of new compounds with potential therapeutic applications.

Biological Activity

1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine, a compound characterized by an imidazole ring and a phenyl substitution, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article delves into the compound's biochemical properties, cellular effects, and its applications in research, supported by data tables and relevant studies.

Overview of the Compound

The structure of this compound includes an imidazole ring substituted at the 4-position by a phenyl group and a propan-1-amine group at the 2-position. This configuration is significant as imidazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Interaction with Biomolecules

The compound interacts with various enzymes and proteins, influencing metabolic pathways. Notably, it can act as an inhibitor or activator of specific enzymes, affecting their activities through binding interactions that may alter the conformation of biomolecules.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition/Activation : It binds to enzymes, modulating their activity.
  • Gene Expression Modulation : By interacting with transcription factors, it can influence gene expression related to cell proliferation and apoptosis.

Influence on Cell Signaling

Research indicates that this compound can modulate cell signaling pathways. For instance, it may bind to receptors or intracellular signaling molecules, leading to changes in cellular processes such as differentiation and apoptosis.

Dosage Effects

Studies in animal models have shown that the effects of this compound vary significantly with dosage:

  • Low Doses : Potentially beneficial effects observed.
  • High Doses : Increased risk of toxicity and adverse effects noted. A specific dosage range has been identified where the compound is effective without causing harm.

Research Applications

The compound's versatility extends to several scientific fields:

Field Application
Chemistry Used as a building block for synthesizing complex molecules.
Biology Investigated for antimicrobial, antifungal, and anticancer properties.
Medicine Explored for therapeutic applications targeting specific biological pathways.
Industry Employed in developing new materials and as an intermediate in chemical synthesis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicated strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within hours at certain concentrations .

Anticancer Properties

Research focusing on the anticancer potential of imidazole derivatives has shown that compounds similar to this compound can inhibit key enzymes involved in cancer progression. The structure–activity relationship studies suggest that modifications to the imidazole ring can enhance potency against cancer cell lines .

Properties

IUPAC Name

1-(5-phenyl-1H-imidazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-10(13)12-14-8-11(15-12)9-6-4-3-5-7-9/h3-8,10H,2,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMNNUSKIAXVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=C(N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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